N'-(2,2-diphenylacetyl)octanehydrazide
Description
N'-(2,2-Diphenylacetyl)octanehydrazide is a hydrazide derivative characterized by a 2,2-diphenylacetyl group linked to an octanehydrazide moiety. The 2,2-diphenylacetyl core (C₆H₅)₂CHCO—imparts significant steric bulk and aromaticity, which can influence solubility, reactivity, and biological interactions. These compounds are frequently explored for pharmacological applications, including antimicrobial and enzyme-inhibitory activities.
Properties
IUPAC Name |
N'-(2,2-diphenylacetyl)octanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-12-17-20(25)23-24-22(26)21(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUMRBHUWACML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylacetyl)octanehydrazide typically involves the reaction of 2,2-diphenylacetic acid with octanoyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N’-(2,2-diphenylacetyl)octanehydrazide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylacetyl)octanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines
Substitution Products: Various hydrazide derivatives
Scientific Research Applications
N’-(2,2-diphenylacetyl)octanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,2-diphenylacetyl)octanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Core Modifications
- Benzo[b]thiophene Derivative () : Incorporates a benzo[b]thiophene ring and piperidine-tert-butyl group, enhancing rigidity and steric hindrance. This compound demonstrated a 98% synthesis yield under mild reflux conditions .
- Thioamide Derivative (): Replaces the hydrazide oxygen with sulfur (thioamide group), increasing electronegativity. The phenoxyphenyl substituent may improve binding to aromatic receptors .
- Butanamide Derivative () : Features a butanamide spacer, offering conformational flexibility. The dimethylphenyl group introduces additional hydrophobicity .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
